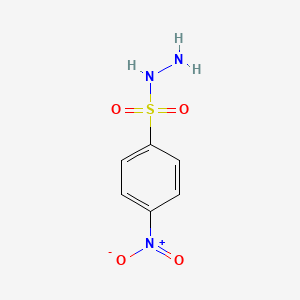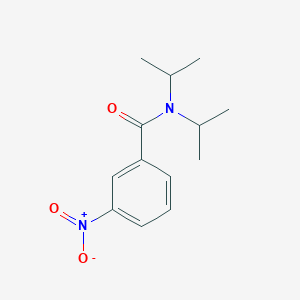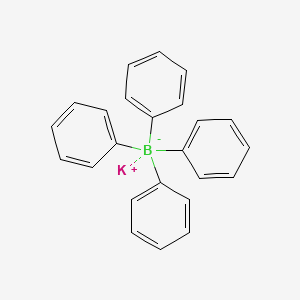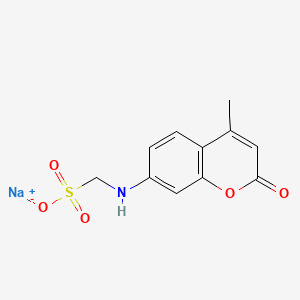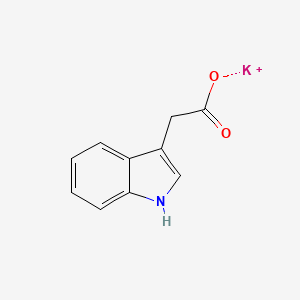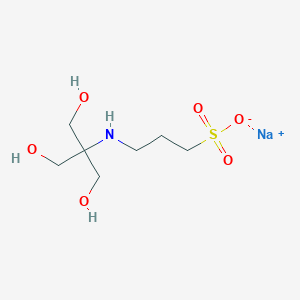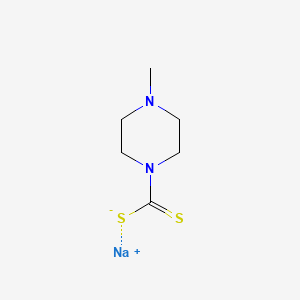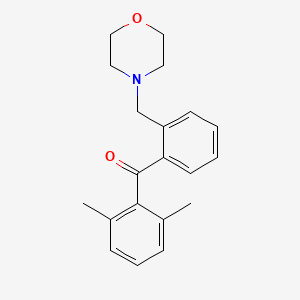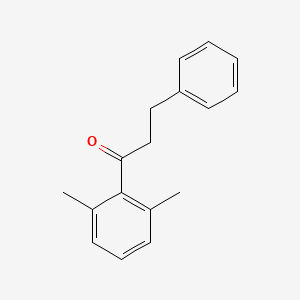
1-(2,6-Dimethylphenyl)-3-phenylpropan-1-one
Vue d'ensemble
Description
The compound “1-(2,6-Dimethylphenyl)-3-phenylpropan-1-one” does not have a specific description available in the search results. However, it appears to be a complex organic compound, likely containing a ketone group due to the presence of “-one” in its name1.
Synthesis Analysis
There is no specific information available on the synthesis of “1-(2,6-Dimethylphenyl)-3-phenylpropan-1-one”. However, a related compound, levobupivacaine hydrochloride, was synthesized starting with the readily available and cost-effective (R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material2.Molecular Structure Analysis
The molecular structure of “1-(2,6-Dimethylphenyl)-3-phenylpropan-1-one” is not explicitly mentioned in the search results. However, the presence of phenyl groups and a ketone group can be inferred from the name of the compound34.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “1-(2,6-Dimethylphenyl)-3-phenylpropan-1-one”. However, a related compound, 2,6-dimethylphenyl isocyanate, has been used in the preparation of derivatized β-cyclodextrins5.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,6-Dimethylphenyl)-3-phenylpropan-1-one” are not explicitly mentioned in the search results. However, a related compound, 2,6-dimethylphenol, has a melting point of 46-48 °C, a flash point of 86 °C, and a solubility of 8 g/l89.Applications De Recherche Scientifique
1. Pseudopolymorphism and Supramolecular Aggregates
Research indicates that compounds related to 1-(2,6-Dimethylphenyl)-3-phenylpropan-1-one exhibit interesting pseudopolymorphism and can form different supramolecular aggregates. This is demonstrated in the study of phosphate monoesters where different crystal structures were observed due to pseudopolymorphism, highlighting potential applications in crystal engineering and materials science (Kalita, Sharma, & Murugavel, 2014).
2. Acid-Catalysed Reactions in Organic Synthesis
This compound is relevant in organic synthesis, particularly in acid-catalysed reactions. For instance, secondary benzyl alcohols, similar to 1-(2,6-Dimethylphenyl)-3-phenylpropan-1-one, undergo transformations under solvolytic conditions, indicating its potential use in synthetic organic chemistry (Clark‐Lewis & Nair, 1967).
3. Tautomerism and Conformation Studies
The tautomerism and conformation of aryl-substituted compounds related to 1-(2,6-Dimethylphenyl)-3-phenylpropan-1-one have been studied both in solution and solid state. This research is crucial in understanding the chemical properties and stability of such compounds (Cunningham, Lowe, & Threadgill, 1989).
4. Microwave-Assisted Organic Synthesis
The compound's derivatives have been synthesized using microwaveirradiation, demonstrating its relevance in facilitating efficient and rapid chemical reactions. This method offers high yields and presents a more sustainable approach to chemical synthesis (Lamba, Kumar, & Makrandi, 2006).
5. Electrochemical Oxidation Studies
Studies on the electrochemical oxidation of compounds similar to 1-(2,6-Dimethylphenyl)-3-phenylpropan-1-one have provided insights into their reactivity and potential applications in electrochemical processes. These findings are significant for understanding the electrochemical behavior of such compounds (Bellamy, Innes, & Hillson, 1983).
6. Crystallographic Analysis
Crystallographic studies of compounds structurally related to 1-(2,6-Dimethylphenyl)-3-phenylpropan-1-one have contributed to the understanding of molecular structure and bonding, which is essential in material science and pharmaceutical research (Nasirullah, Islam, Tahir, & Khan, 2010).
Safety And Hazards
The safety and hazards of “1-(2,6-Dimethylphenyl)-3-phenylpropan-1-one” are not available in the search results. However, a related compound, 2,6-dimethylphenol, is highly toxic by inhalation, ingestion, or skin absorption, and is corrosive and extremely destructive to tissue of the mucous membranes, upper respiratory tract, eyes, and skin1011.
Orientations Futures
There are no specific future directions mentioned for “1-(2,6-Dimethylphenyl)-3-phenylpropan-1-one”. However, a related compound, 2,6-dimethylphenyl isocyanide, has been used in the synthesis of a low-spin Co(II) complex with potential applications in dye-sensitized solar cells12.
Please note that the information provided is based on the closest related compounds found in the search results and may not fully represent the exact properties of “1-(2,6-Dimethylphenyl)-3-phenylpropan-1-one”.
Propriétés
IUPAC Name |
1-(2,6-dimethylphenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-7-6-8-14(2)17(13)16(18)12-11-15-9-4-3-5-10-15/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWMCBZHQCMTPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643978 | |
| Record name | 1-(2,6-Dimethylphenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)-3-phenylpropan-1-one | |
CAS RN |
898764-30-2 | |
| Record name | 1-(2,6-Dimethylphenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360408.png)
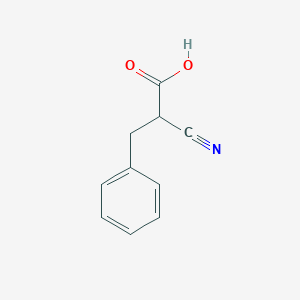
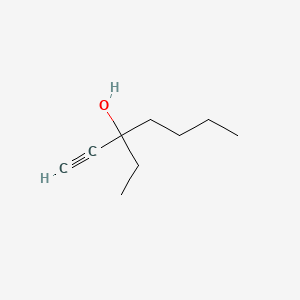
![n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360416.png)

